molecular formula C8H11N5O2 B13011485 3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B13011485
M. Wt: 209.21 g/mol
InChI Key: UAASHZUYZBGLCJ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction could produce triazolopyrimidine alcohols .

Scientific Research Applications

3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazolo[4,5-b]pyridine
  • 1,2,3-Triazolo[4,5-c]pyridine
  • 1,2,3-Triazolo[4,5-d]pyridazine

Uniqueness

3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from other triazolopyrimidines and potentially more effective in certain applications .

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

3-tert-butyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C8H11N5O2/c1-8(2,3)13-5-4(11-12-13)6(14)10-7(15)9-5/h1-3H3,(H2,9,10,14,15)

InChI Key

UAASHZUYZBGLCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C(=O)NC(=O)N2)N=N1

Origin of Product

United States

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